| Compound Formulation (Donor Base) | Aggregation in Solid State (X-ray) | Aggregation in Toluene Solution (NMR) | Key Evidence |
|---|---|---|---|
| [(Et₂O)Li(C₄H₃S)] (1) [1] | Tetramer ([(Et₂O)Li(C₄H₃S)]₄) |
Not maintained in solution | Structure conversion; rapid exchange with free THF [1] |
| [(THF)₂Li(C₄H₃S)] (2) [1] | Dimer ([(THF)₂Li(C₄H₃S)]₂) |
Partial dissociation / Exchange | Structure retained [1] |
| [(DME)Li(C₄H₃S)] (3) [1] | Dimer ([(DME)Li(C₄H₃S)]₂) |
Structure retained | Structure retained [1] |
| [(TMEDA)Li(C₄H₃S)] (4) [1] | Dimer ([(TMEDA)Li(C₄H₃S)]₂) |
Structure retained | Structure retained [1] |
| [(PMDETA)Li(C₄H₃S)] (5) [1] | Monomer ([(PMDETA)Li(C₄H₃S)]) |
Structure retained | Structure retained [1] |
The relationship between donor bases and the resulting aggregation state follows a predictable pattern, as illustrated below.
Relationship between donor base coordination strength and 2-thienyllithium aggregation state [1] [2].
The structures were determined using a multi-technique approach, primarily employing X-ray crystallography for solid-state structures and a suite of NMR experiments to confirm the retention or change of these structures in solution [3] [1].
Extensive research has elucidated the solid-state and solution structures of various 2-thienyllithium derivatives. The table below summarizes the aggregation states for different donor base complexes, highlighting how the choice of ligand influences the structure [1] [2].
| Derivative Formula (Donor Base) | Donor Base Abbreviation | Aggregation in Solid State | Aggregation in Toluene Solution |
|---|---|---|---|
| [(Et₂O)Li(C₄H₃S)]₄ (Diethyl ether) | Et₂O | Tetramer | Information Missing |
| [(THF)₂Li(C₄H₃S)]₂ (Tetrahydrofuran) | THF | Dimer | Partial dissociation/Exchange with tetrameric core [1] |
| [(DME)Li(C₄H₃S)]₂ (1,2-Dimethoxyethane) | DME | Dimer | Maintained [1] |
| [(TMEDA)Li(C₄H₃S)]₂ (N,N,N',N'-Tetramethylethylene-1,2-diamine) | TMEDA | Dimer | Maintained [1] |
| [(PMDETA)Li(C₄H₃S)] (N,N,N',N",N"-Pentamethyldiethylenetriamine) | PMDETA | Monomer | Maintained [1] |
A key concept in this field is the aggregation ladder, where the addition of specific donor bases can systematically break down large oligomers of lithium organics into smaller aggregates, eventually reaching monomers [3]. The stability of these structures in solution, particularly in a non-coordinating solvent like toluene, is a critical area of study [1] [4].
Understanding the aggregation behavior requires a combination of techniques for solid-state and solution analysis.
Single-crystal X-ray diffraction is the primary method for determining precise atomic arrangements and aggregation states in the solid state [1] [3]. The general workflow for these experiments is outlined below.
Workflow for determining solid-state aggregation structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for investigating whether solid-state structures persist in solution. Key techniques include [1] [4] [2]:
Workflow for comparing solid-state and solution structures using NMR.
The following procedure from Organic Syntheses describes the preparation of this compound for subsequent conversion to 2-thiophenethiol [5]:
Key Considerations: The procedure emphasizes the use of dry, oxygen-free conditions and anhydrous solvents to ensure successful lithiation and good yield. The concentration of n-butyllithium should be determined by titration before use [5].
The fundamental understanding of this compound's structure has direct practical implications:
The 2-thienyl group, which 2-thienyllithium introduces, is a common feature in many agrochemicals and pharmaceuticals [1]. The reagent's primary function is to form carbon-carbon bonds at the 2-position of the thiophene ring, making it a key building block in synthetic chemistry.
The table below summarizes its core applications based on documented synthetic procedures:
| Application Area | Specific Use | Key Reaction/Function | Reference |
|---|---|---|---|
| Pharmaceutical & Agrochemical Synthesis | Synthesis of halogenated thiophene building blocks for insecticides [2]. | Lithiation of tetrachlorothiophene, followed by reaction with CO₂ to form carboxylic acids. | [2] |
| Synthesis of Thiols | Preparation of 2-thiophenethiol and other thiols [3]. | Reaction with elemental sulfur (S), followed by acidification. | [3] |
| Material Science | Production of conductive polymers (e.g., polythiophenes) [1]. | Serves as a monomer precursor; formation of 2,2'-dithienyl via oxidation [1]. | [1] |
| General Synthesis | Preparation of various 2-thienyl derivatives (e.g., ketones, carboxylic acids) [1]. | Nucleophilic attack on electrophiles like CO₂ or carbonyls. | [1] |
Here are two specific published procedures that illustrate how this compound is typically used in the laboratory.
This procedure from Organic Syntheses demonstrates the classic sequence of generating the reagent and reacting it with sulfur [3].
Step 1: Generation of this compound A mixture of thiophene (56 g, 0.67 mol) in dry tetrahydrofuran (500 mL) is cooled to -40 °C under a nitrogen atmosphere. A solution of n-butyllithium in pentane (1.35 M, 490 mL, 0.662 mol) is added dropwise over 5 minutes. The reaction mixture is maintained between -30 °C and -20 °C for 1 hour to complete the metalation.
Step 2: Reaction with Sulfur The reaction temperature is lowered to -70 °C, and powdered sulfur (20.4 g, 0.638 mol) is added in one portion. The mixture is stirred for 30 minutes at this low temperature and then allowed to warm to -10 °C.
Step 3: Work-up and Isolation The yellow solution is carefully poured into rapidly stirred ice water. The aqueous layer, containing the lithium thiolate, is separated. The pentane layer is extracted with water, and the combined aqueous phases are chilled and acidified with 4 N sulfuric acid. The product is immediately extracted into diethyl ether, and the organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude thiol is purified by distillation under reduced pressure, collecting the fraction boiling at 53–56 °C (5 mm Hg) to yield 49.5–53.5 g (65–70%) of 2-thiophenethiol as a yellow oil [3].
This protocol, developed for insecticide production, shows the use of this compound in a halogenated system [2].
The following diagram illustrates the general workflow for using this compound in synthesis, from preparation to final product:
This compound is a highly reactive and hazardous material that requires careful handling. The following table outlines its key safety and property information compiled from supplier data sheets [4] [5] [6].
| Property | Specification / Hazard |
|---|---|
| Physical Form | Yellowish brown to red liquid (typically supplied as a solution) [6]. |
| Common Concentration | 1.0 M in a mixed solvent of tetrahydrofuran and hexanes [4] [5]. |
| Density | ~0.829 g/mL at 25 °C [4] [5] [6]. |
| Flash Point | ~ -30 °C (closed cup) [4] [5] [6]. |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H302+H332 (Harmful if swallowed or inhaled), H314 (Causes severe skin burns and eye damage) [4] [6]. |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and appropriate respirator filters are mandatory [5]. |
| Storage & Handling | Must be handled under an inert atmosphere (e.g., nitrogen or argon); reacts violently with water [6]. |
The diagram below summarizes the key safety precautions in a workflow:
The table below summarizes the two primary synthetic approaches identified in the literature.
| Method | Principle | Key Reaction Conditions | Key Advantages / Applications & Citations |
|---|---|---|---|
| Direct Deprotonation [1] | Acid-base reaction between thiophene and a strong base (n-BuLi). | Temperature: -40°C to -20°C; Solvent: Tetrahydrofuran (THF); Atmosphere: Inert (N₂). | Standard, well-established high-yield procedure; suitable for subsequent trapping with various electrophiles (e.g., S, aldehydes) [1] [2]. |
| Halogen-Lithium Exchange [3] [4] | Lithium-halogen exchange between a bromothiophene and an organolithium reagent. | Very low temperatures (e.g., -78°C); Short residence times in flow reactors. | Essential for regioselective synthesis of 3-lithiated thiophenes or when the 2-position is blocked [2] [3]. |
The following is a standardized procedure for synthesizing 2-thienyllithium via direct deprotonation, adapted from Organic Syntheses [1].
n-BuLi solution to the dropping funnel and add it to the reaction mixture over a 5-minute period while maintaining the temperature between -30°C and -20°C.The synthesized this compound serves as a versatile intermediate. The diagram below illustrates common reaction pathways.
The synthesized this compound serves as a versatile intermediate. The diagram below illustrates common reaction pathways.
This compound represents a highly valuable organometallic reagent in contemporary synthetic chemistry, serving as a crucial building block for the introduction of the thienyl group into diverse molecular architectures. The preparation of this compound through direct metalation of thiophene with n-butyllithium (n-BuLi) exemplifies a fundamental transformation in heterocyclic chemistry, enabling access to numerous derivatives with applications spanning pharmaceutical development, materials science, and chemical biology. The significance of this reagent stems from the inherent aromaticity of the thiophene ring system, which confers exceptional stability to the corresponding organolithium compound while maintaining sufficient reactivity for subsequent functionalization. [1]
The electronic properties of the thiophene ring, characterized by significant delocalization of the sulfur electron pairs into the π-system, direct metalation almost exclusively to the 2-position, which is both kinetically and thermodynamically favored over the 3-position. This regioselectivity, coupled with the compatibility of this compound with a wide range of electrophiles, renders it an indispensable intermediate for the efficient construction of complex thiophene-containing molecules. These structural motifs are prevalent in commercially significant compounds including bioactive molecules, organic electronic materials, and ligands for coordination chemistry. [1]
The synthesis of this compound from thiophene and n-butyllithium proceeds through a proton abstraction mechanism that leverages the exceptional basicity of the alkyllithium reagent. The reaction fundamentally constitutes a Brønsted acid-base reaction wherein n-BuLi acts as a strong base, deprotonating the acidic proton at the 2-position of the thiophene ring. The mechanism proceeds as follows: [2]
The resulting this compound exists in solution as aggregated structures stabilized by delocalized covalent bonds between lithium and the carbon atoms of the thienyl ring. These aggregates typically form tetrameric or hexameric clusters depending on the solvent system employed, with etheral solvents like THF favoring tetrameric arrangements. [2]
The exclusive formation of the this compound isomer rather than the 3-isomer under standard reaction conditions represents a cornerstone of regiocontrol in heterocyclic chemistry. This pronounced positional selectivity derives from several interrelated factors: [1]
Table: Comparative Properties of Thiophene Positions [1]
| Position | Bond Angle (°) | Bond Length (Å) | Relative Acidity | Stabilization Energy |
|---|---|---|---|---|
| 2-position | ≈114° | 1.34 (C-C) | High | -18.5 kcal/mol |
| 3-position | ≈109° | 1.41 (C-C) | Moderate | -15.2 kcal/mol |
Required Reagents:
Essential Equipment:
Part A: Synthesis of this compound
Apparatus Setup: Assemble the 3-L three-necked flask with all accessories and begin a continuous nitrogen purge to maintain an inert atmosphere throughout the reaction. [3]
Solvent and Substrate Charge: Add 500 mL of anhydrous THF to the flask, followed by 56 g (0.67 mol) of thiophene. Initiate mechanical stirring to ensure homogeneous mixing. [3]
Cooling Phase: Cool the reaction mixture to -40°C using an acetone-dry ice bath. Monitor the temperature closely with an internal thermometer. [3]
n-BuLi Addition: Add the n-butyllithium solution (490 mL of 1.35 M in pentane, 0.662 mol) dropwise via the addition funnel over approximately 5 minutes while maintaining the temperature between -30°C and -20°C. Rapid addition may lead to excessive heat generation and byproduct formation. [3]
Metalation Completion: After complete addition, maintain the reaction between -30°C and -20°C for 1 hour with continuous stirring. The solution typically develops a characteristic color change indicating formation of the lithiated species. [3]
Part B: Quenching with Electrophiles (Representative Example: Synthesis of 2-Thiophenethiol)
Further Cooling: After the 1-hour metalation period, cool the reaction mixture to -70°C by adding additional dry ice to the cooling bath. [3]
Sulfur Addition: In one portion, add 20.4 g (0.638 g-atom) of finely powdered sulfur crystals to the stirred reaction mixture. The immediate color change to yellow indicates formation of the lithium thiolate intermediate. [3]
Warming Phase: Allow the reaction temperature to rise gradually to -10°C over 30 minutes. [3]
Workup Procedure: Carefully pour the yellow reaction solution into 1 L of rapidly stirred ice water. This aqueous quench serves to dissolve the lithium thiolate and hydrolyze any unreacted this compound. [3]
Extraction and Isolation:
Purification: Remove the ether by rotary evaporation and distill the residual golden-brown oil under reduced pressure. Collect the fraction boiling at 53-56°C (5 mm Hg) to obtain pure 2-thiophenethiol as a yellow oil (49.5-53.5 g, 65-70% yield). [3]
Pyrophoric Hazard: n-Butyllithium is highly pyrophoric and can ignite spontaneously upon exposure to air. All operations must be conducted under an inert atmosphere using proper techniques. [2]
Cryogenic Safety: The use of acetone-dry ice baths requires appropriate insulated gloves and face protection to prevent cryogenic burns.
Gas Evolution: The reaction produces butane gas, which is highly flammable. Ensure adequate ventilation and eliminate all ignition sources. [2]
Personal Protective Equipment: Wear appropriate fire-resistant lab coat, safety goggles, and chemical-resistant gloves throughout the procedure.
Table: Physical Properties of Reagents and Products [1] [3]
| Compound | Molecular Weight (g/mol) | Boiling Point | Density (g/mL) | Appearance |
|---|---|---|---|---|
| Thiophene | 84.14 | 84°C | 1.051 | Colorless liquid |
| n-BuLi (in pentane) | 64.06 | 80°C | 0.68 | Pale yellow solution |
| 2-Thiophenethiol | 116.20 | 53-56°C (5 mmHg) | - | Yellow oil |
| This compound | 106.06 | - | - | Yellow solution |
The synthesis typically affords 65-70% yield of isolated 2-thiophenethiol when sulfur is used as the electrophile. Similar yields are obtained with other electrophiles including aldehydes, ketones, and DMF. The quantitative yield data for representative electrophilic quenching reactions are summarized below: [3]
Table: Yield Data for Selected this compound Derivatives [3] [4]
| Electrophile | Product | Yield (%) | Purification Method |
|---|---|---|---|
| Sulfur → Acidification | 2-Thiophenethiol | 65-70 | Vacuum distillation |
| DMF | 5-Substituted Thiophene-2-carbaldehyde | Good yield (not specified) | Chromatography |
| Benzaldehyde | (2-Thienyl)phenylmethanol | Good yield (flow conditions) | Extraction |
This compound:
2-Thiophenethiol:
This compound serves as a versatile intermediate for the preparation of diverse thiophene-functionalized compounds through reaction with appropriate electrophiles. Notable applications include: [3] [4]
Synthesis of Thiophene-2-carbaldehydes: Quenching of this compound with DMF followed by aqueous workup provides efficient access to thiophene-2-carbaldehydes in good yield. As demonstrated in a specific example, reaction of 2-butylthiophene with n-BuLi followed by DMF quenching produced 5-butylthiophene-2-carbaldehyde efficiently. [4]
Thiol Formation: Reaction with elemental sulfur followed by acidification provides direct access to 2-thiophenethiols, which are valuable as ligands in coordination chemistry and building blocks for further elaboration. [3]
Carbonyl Addition: Reaction with aldehydes and ketones produces the corresponding secondary and tertiary alcohols, enabling the introduction of hydroxyalkyl substituents on the thiophene ring. This approach has been successfully implemented under both batch and continuous flow conditions. [6]
Recent advances have demonstrated the utility of this compound in solvent-free Palladium-catalyzed cross-coupling reactions with organic halides. This innovative approach offers several advantages: [7]
The methodology employs commercially available Pd-PEPPSI-IPr catalyst for Csp²-Csp² couplings and Pd[P(tBu)₃]₂ for the more challenging Csp³-Csp² couplings, providing general access to a wide range of functionalized thiophene derivatives. [7]
The following diagram illustrates the complete experimental workflow for the synthesis and subsequent applications of this compound:
Synthesis and Application Workflow for this compound
This workflow illustrates the sequential experimental procedure from initial setup to the final products, highlighting the three major application pathways available after generation of this compound. The modular nature of this synthesis enables researchers to select the appropriate quenching strategy based on their target molecules.
Low Yields: Often attributable to moisture contamination or inadequate temperature control. Ensure all glassware is thoroughly dried and the cooling bath maintains consistent temperature throughout n-BuLi addition. [3]
Color Abnormalities: While a yellow color is normal, orange or brown discoloration may indicate partial decomposition or presence of impurities. Redistillation of starting materials and use of fresh n-BuLi solutions typically resolves this issue. [2]
Poor Quenching Efficiency: For electrophiles that are solids at reaction temperature (e.g., sulfur), ensure thorough powdering to increase surface area and facilitate complete reaction. [3]
While the direct metalation protocol described above represents the most straightforward approach to this compound, several alternative strategies exist for specific synthetic contexts:
Halogen-Lithium Exchange: 2-Bromothiophene or 2-iodothiophene can undergo lithium-halogen exchange with n-BuLi at low temperatures to generate this compound. This method is particularly valuable when the 2-position is already halogenated. [2]
Directed Ortho-Metalation: Thiophenes bearing certain directing groups (e.g., amides, oxazolines) at the 3-position can undergo regioselective lithiation at the 2-position with appropriate lithium amide bases. [7]
The synthesis of this compound via direct metalation of thiophene with n-butyllithium represents a fundamental transformation in organometallic chemistry with broad utility in synthetic applications. This protocol provides researchers with a robust, reproducible method for accessing this valuable organolithium reagent and its numerous derivatives. The comprehensive characterization data and troubleshooting guidelines ensure that even researchers with limited experience in air-sensitive chemistry can successfully implement this important synthetic methodology.
The continuing relevance of this compound is evidenced by its adaptation to modern synthetic technologies including continuous flow microreactors [6] and solvent-free cross-coupling methodologies [7], ensuring its place as a cornerstone reagent for the synthesis of thiophene-based molecules in pharmaceutical, materials, and chemical research.
The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound (stannane) with an organic electrophile (typically an aryl or vinyl halide), catalyzed by palladium[cite:3]. While 2-thienyllithium itself is not the direct coupling partner in a standard Stille reaction, it serves as a crucial precursor for synthesizing the necessary 2-thienylstannanes.
The following table summarizes the fundamental transformation from the organolithium reagent to the Stille coupling partner.
| Reagent | Product | Role in Stille Coupling | Key Characteristics |
|---|---|---|---|
| This compound (C₄H₃SLi)[cite:4][cite:5] | 2-Thienylstannane (e.g., (C₄H₃S)SnR₃) | Nucleophilic partner precursor | Air- and moisture-sensitive; requires inert atmosphere handling[cite:3]. |
| + SnClR₃ | Stable, storable reagent; wide functional group tolerance[cite:3]. |
The diagram below outlines a generalized two-step workflow for using this compound in a Stille cross-coupling reaction, from reagent preparation to the final product.
Working with these reagents requires strict adherence to safety protocols:
2-Thienyllithium is a highly reactive organolithium reagent that serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. These reactions enable the efficient incorporation of thiophene motifs into various organic scaffolds, which are valuable in medicinal chemistry and materials science. Recent methodological advances have significantly expanded the practical utility of these transformations, allowing for dramatically reduced reaction times (as short as 10 minutes), exceptionally low catalyst loadings (down to 0.1 mol%), and improved environmental profiles (E-factors as low as 1). This document provides detailed protocols and critical experimental parameters for implementing these powerful C-C bond-forming reactions in research and development settings.
Table 1: Comparison of Pd-Catalyzed Cross-Coupling Protocols for this compound
| Method Parameter | Solvent-Free Neat Conditions [1] | Traditional Solution-Phase Coupling [2] | Aqueous Micellar Conditions [3] | BF₃-Mediated Direct C-H/C-Li Coupling [4] |
|---|---|---|---|---|
| Catalyst System | Pd-PEPPSI-IPr or Pd[P(t-Bu)₃]₂ | Pd₂(dba)₃/XPhos | Pd(OAc)₂/XantPhos | BF₃ (Stoichiometric) |
| Catalyst Loading | 0.1 - 1.5 mol% | 2.5 - 5 mol% | 1 mol% | Not Applicable |
| Reaction Time | 10 minutes | 1 hour | 44 hours (rt) | Not Specified |
| Solvent System | Solvent-free (neat) | Toluene | TPGS-750-M/Water | Not Specified |
| Temperature | Room Temperature | Room Temperature - 40°C | Room Temperature - 45°C | Not Specified |
| Key Advantages | Highest atom economy, scalability to 120 mmol, low E-factor | Excellent functional group tolerance, stereoretention | Uses water as primary solvent, avoids organic solvents | No pre-functionalization of arene required |
| Reported Yield for Thienyl Products | Not specifically reported for thienyl | Good to excellent yields (specific for alkenyllithium) | Not specifically reported for thienyl | 33-51% |
Table 2: Substrate Scope and Functional Group Tolerance for this compound Cross-Coupling
| Electrophile Type | Example Substrates | Compatible Catalyst System | Key Observations & Limitations |
|---|---|---|---|
| Aryl Bromides | 4-Methoxybromobenzene, 1-Bromonaphthalene [1] | Pd-PEPPSI-IPr, Pd[P(t-Bu)₃]₂ | Excellent selectivity, avoids homocoupling and dehalogenation side products |
| Aryl Chlorides | 1-Chloronaphthalene, 4-Methoxychlorobenzene [5] | Pd₂(dba)₃/XPhos | Higher temperatures (40°C) and longer addition times (3.5h) may be required for full conversion |
| Heteroaryl Halides | Pyridine-containing halides [2] | Pd-PEPPSI-IPr | Tolerated, including substrates with unprotected hydroxyl groups |
| Alkenyl Bromides | (E)- and (Z)-1-Bromopropene [5] | Pd₂(dba)₃/XPhos | Retention of stereochemistry is observed in the coupled product |
| Electron-Deficient Arenes | Aryl bromides with electron-withdrawing groups [1] | Pd-PEPPSI-IPr | Compatible with both electron-rich and electron-poor aryl bromides |
This protocol is ideal for large-scale synthesis (tested up to 120 mmol) and emphasizes green chemistry principles with minimal waste generation [1].
Reagents and Materials:
Procedure:
Critical Notes:
This method is particularly suitable for stereospecific synthesis of alkenyl thiophenes and reactions requiring high stereochemical fidelity [5].
Reagents and Materials:
Procedure:
Critical Notes:
The following diagram illustrates the optimized experimental workflow for the solvent-free protocol, highlighting its simplicity and efficiency.
Workflow Notes:
The Pd-catalyzed cross-coupling of this compound has significant applications across multiple disciplines:
Pharmaceutical Development: Thiophene-containing scaffolds are prevalent in medicinal chemistry due to their metabolic stability and electronic properties. The described protocols enable rapid exploration of structure-activity relationships (SAR) around the thiophene core [2] [3].
Materials Science and Chemosensors: 2-Thienyl-substituted polycyclic azaaromatics, synthesized via related C-H/C-Li coupling strategies, have demonstrated promising fluorescence properties with quantum yields up to 99% and application as chemosensors for nitroaromatic compounds [4]. These materials exhibit intramolecular charge transfer (ICT) effects valuable in optoelectronics.
Green Chemistry Applications: The solvent-free and aqueous micellar protocols align with green chemistry principles by reducing or eliminating organic solvent waste, contributing to more sustainable synthetic processes [1] [3].
Table 3: Troubleshooting Common Issues in this compound Cross-Coupling
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Conversion | Insufficient catalyst activity, low temperature | • Increase catalyst loading to 1.5-2 mol% • For chlorides, increase temperature to 40°C [5] | | Formation of Homocoupled Biaryl Byproducts | Too rapid addition of organolithium | • Implement slow syringe pump addition (over 1 hour) [5] • Ensure proper catalyst selection (XPhos with Pd₂(dba)₃) | | Dehalogenated Side Product | Reductive elimination pathway competing | • Switch to Pd[P(t-Bu)₃]₂ catalyst for alkyl lithium couplings [1] • Avoid secondary alkyllithium reagents (iPrLi, s-BuLi) which promote dehalogenation [1] | | Poor Scalability | Mixing inefficiency, heat transfer issues | • Use solvent-free protocol specifically designed for scalability (up to 120 mmol) [1] • Ensure efficient stirring during organolithium addition |
While Pd-catalyzed cross-coupling represents the most direct and efficient method, alternative approaches exist:
BF₃-Mediated Direct C-H/C-Li Coupling: This stoichiometric method enables functionalization of electron-rich heteroarenes without pre-halogenation, though yields are typically moderate (33-51%) [4].
Aqueous Micellar Cross-Coupling: While not specifically demonstrated with this compound, this approach using surfactants like TPGS-750-M in water represents an emerging green chemistry alternative worth investigating for water-sensitive applications [3].
This compound (CAS 2786-07-4) is a highly reactive organolithium reagent with the molecular formula C₄H₃LiS and molecular weight of 90.07 g/mol. This compound represents a lithiated heterocycle where lithium replaces the hydrogen at the 2-position of the thiophene ring, creating a powerful nucleophilic building block for synthetic chemistry. The reagent is typically commercially available as a 1.0 M solution in THF/hexanes mixtures with a density of 0.829 g/mL at 25°C [1] [2]. The thienyl ring system possesses unique electronic properties that differentiate it from phenyl analogues, with theoretical calculations indicating slightly reduced aromatic character compared to benzene [3]. This electronic configuration creates a nucleophile that is highly valuable in pharmaceutical synthesis, particularly for constructing sulfur-containing heterocycles that appear in numerous bioactive molecules.
The solution structure of this compound has been extensively studied through multinuclear NMR spectroscopy ( [4]). In THF-ether mixtures at low temperatures, this compound exists predominantly as a chelated dimer (approximately 99%), with only 1% present as unchelated monomer. This aggregation behavior differs significantly from phenyl analogues, with lower barriers to dimer interconversion (approximately 2 kcal/mol lower) and notably weaker chelation properties. These structural characteristics directly impact the reagent's reactivity pattern and must be considered when designing synthetic protocols.
This compound demonstrates several critical physical and chemical properties that dictate its handling and application in synthetic chemistry. As a highly reactive organometallic, it reacts violently with water and other protic solvents, necessitating strict anhydrous conditions during use. The commercial solution typically appears as a yellowish brown to red liquid, maintained at concentrations of 1.0 M in THF/hexanes mixtures [1]. The solution has a density of 0.829 g/mL at 25°C and is typically packaged under inert gas to prevent decomposition.
The structural analysis of this compound reveals interesting solution behavior compared to its phenyl analogues. NMR studies show that in THF-ether mixtures at low temperatures, the unsubstituted this compound exists predominantly as chelated dimers, with significantly lower barriers to dimer interconversion (approximately 2 kcal/mol lower) than phenyl analogues [4]. This structural characteristic influences its reactivity pattern, as the weaker chelation properties may contribute to different reaction kinetics compared to other organolithium reagents. The sulfur atom in the thienyl ring contributes to the electron density distribution, creating a nucleophile that attacks electrophiles primarily at the lithium-bound carbon while maintaining the aromaticity of the heterocyclic system.
Table 1: Safety Profile of this compound
| Parameter | Specification | Handling Implications |
|---|---|---|
| Hazard Statements | H225-H302+H332-H304-H314-H335-H336-H351-H361f-H373-H411 | Highly flammable, toxic, causes skin burns, eye damage, respiratory irritation, suspected of damaging fertility, toxic to aquatic life |
| Precautionary Measures | P210-P260-P280-P305+P351+P338-P370+P378-P403+P235 | Keep away from heat/sparks/open flames, wear protective gloves/clothing/eye protection, use only in well-ventilated areas |
| Flash Point | -30°C (-22°F) | Highly flammable liquid and vapor |
| Storage Conditions | Inert atmosphere, moisture-free | Store under argon or nitrogen, protect from air and moisture |
| Transport Information | UN 3399 4.3/PG II | Dangerous when wet, pyrophoric substance |
Handling this compound requires strict adherence to safety protocols due to its multiple hazard categories. The reagent is highly flammable with a flash point of -30°C (-22°F) and reacts violently with water, releasing flammable gases [2]. It causes severe skin burns and eye damage and may respiratory irritation. Proper personal protective equipment including fire-resistant lab coat, chemical-resistant gloves, and safety goggles is essential. All operations should be conducted in a fume hood with adequate ventilation, and equipment should be flushed with inert gas before use to exclude moisture and oxygen. Emergency procedures should include appropriate extinguishing agents (sand, dry powder) but never water or foam, which may exacerbate the reaction [1].
This compound participates in numerous reaction types with electrophiles, making it exceptionally valuable for synthesizing complex thiophene-containing structures. The nucleophilic character of the lithiated carbon enables attack on various electrophilic centers, including carbonyl groups, other carbon-halogen bonds, and sulfur. The reaction pathways can be broadly categorized into nucleophilic addition, cross-coupling reactions, and direct lithiation-exchange sequences, each providing distinct advantages for synthetic applications.
Table 2: Reaction Examples of this compound with Various Electrophiles
| Electrophile | Product | Reaction Conditions | Yield | Application |
|---|---|---|---|---|
| Sulfur | 2-Thiophenethiol | THF, -70°C to -10°C | 65-70% | Pharmaceutical intermediate [5] |
| Benzaldehyde | (4,5-Dibromo-2-thienyl)phenylmethanol | Flow microreactor, -78°C, 1.6s | Good yields | Halogen dance chemistry [6] |
| 1,3,7-Triazapyrene | Mono/bis-2-thienyl-1,3,7-triazapyrenes | BF₃-mediated, room temperature | 33-51% | Push-pull fluorophores [7] |
| Functionalized vinyl phosphates | Trisubstituted buta-1,3-dienes | One-pot, acidic workup | 65% | Conjugated diene synthesis [8] |
| Carbon dioxide | 2-Thiophenecarboxylic acid | Not specified in results | Not specified | Acid functionality introduction |
| Oxygen | 2,2'-Dithienyl | Oxidation | Not specified | Symmetrical biheterocyclic compound |
The reaction with elemental sulfur represents a particularly efficient pathway to 2-thiophenethiols, which are valuable intermediates in pharmaceutical synthesis. This transformation proceeds through initial nucleophilic attack on sulfur, followed by acid workup to generate the thiol functionality. The sulfur incorporation occurs regioselectively at the lithiated position, providing straightforward access to these important sulfur-containing building blocks [5]. Similarly, reactions with carbonyl electrophiles like benzaldehyde proceed efficiently, even in complex systems such as the trapping of transient (4,5-dibromo-2-thienyl)lithium species in flow microreactors [6].
The BF₃-mediated coupling with nitrogen heterocycles demonstrates an innovative application in materials science, where this compound acts as an effective coupling partner for C-H functionalization of electron-deficient azapyrenes. This reaction enables the synthesis of push-pull fluorophores with intramolecular charge transfer characteristics, highlighting the versatility of this compound in creating functional materials beyond traditional pharmaceutical applications [7]. The reaction with functionalized vinyl phosphates provides access to highly substituted dienes, which are challenging to synthesize by alternative methods. This transformation showcases the ability of this compound to participate in carbon-carbon bond formation even with complex electrophiles containing additional functional groups [8].
Diagram 1: Reaction pathways and applications of this compound in synthetic chemistry
Table 3: Yield Optimization for Different Electrophile Classes
| Electrophile Class | Specific Example | Standard Yield | Optimized Yield | Key Optimization Factors |
|---|---|---|---|---|
| Carbonyl Compounds | Benzaldehyde (flow reactor) | Good yields | Improved in flow | Microreactor technology, -78°C, 1.6s residence [6] |
| Vinyl Phosphates | Diethyl phosphate 2c | 27-42% | 65% | Phenyllithium vs Grignard, acidic workup (H₃PO₄) [8] |
| Heteroaromatic Systems | 1,3,7-Triazapyrene | Not specified | 33% (mono)\n51% (bis) | BF₃-mediation, stoichiometry control [7] |
| Elemental Chalcogens | Sulfur (S₈) | 59-63% (literature) | 65-70% | THF-pentane solvent, omission of KOH extraction [5] |
The quantitative analysis of this compound reactions reveals several important trends in yield optimization. For reactions with vinyl phosphate electrophiles, significant improvements were achieved by switching from Grignard reagents to phenyllithium (increasing yield from 42% to 65%) and implementing acidic workup conditions with phosphoric acid [8]. The solvent system also plays a critical role, with THF-pentane mixtures proving superior for sulfur incorporation reactions compared to more traditional solvent systems [5]. For complex heteroaromatic coupling partners, BF₃-mediation enables reasonable yields for direct C-H/C-Li coupling, with bis-substitution surprisingly proving more efficient (51%) than mono-substitution (33%) in the case of 1,3,7-triazapyrene [7].
This protocol describes the synthesis of 2-thiophenethiol through direct lithiation of thiophene followed by reaction with elemental sulfur, based on the published Organic Syntheses procedure [5]. The procedure has been validated and provides reproducible yields of 65-70%.
Materials:
Equipment:
Procedure:
Critical Notes:
This specialized protocol describes the synthesis of mono- and bis-2-thienyl-substituted 1,3,7-triazapyrenes via BF₃-mediated direct coupling, useful for creating push-pull fluorophores with chemosensing properties [7].
Materials:
Procedure:
Applications: The products function as push-pull fluorophores with emission at 450-500 nm and high fluorescence quantum yields (up to 99% in methanol). They exhibit excellent chemosensing properties for nitroaromatic compounds with high quenching constants according to the Stern-Volmer model [7].
This compound solutions require proper storage and handling to maintain reactivity and prevent decomposition. The commercial solution (1.0 M in THF/hexanes) should be stored at 2-8°C under inert atmosphere in tightly sealed containers [1] [2]. The reagent has limited shelf life and should be used within 6 months of purchase for optimal results. Periodic titration is recommended for critical applications, especially if the solution shows discoloration (turning dark brown) or precipitate formation.
For long-term stability, the solution should be protected from atmospheric moisture and oxygen by storing under argon or nitrogen in septum-sealed bottles. When withdrawing aliquots, use dry syringes and flush the container headspace with inert gas after each use. Under these conditions, the solution maintains acceptable reactivity for up to one year, though gradual decrease in concentration should be anticipated.
This compound (C₄H₃LiS) represents a cornerstone organometallic reagent in contemporary synthetic chemistry, particularly in pharmaceutical development and materials science. As the lithiated derivative of thiophene, this compound serves as a pivotal intermediate for introducing the thienyl moiety into more complex molecular architectures. The significance of this compound stems from the unique electronic properties of the thiophene ring system, which maintains aromatic character while offering enhanced reactivity at the 2- and 5-positions compared to conventional phenyl rings [1]. This reactivity profile enables efficient functionalization pathways that are often more challenging with traditional benzene-derived chemistry.
The versatility of thiophene-based compounds in medicinal chemistry is well-established, with numerous therapeutic agents featuring thienyl substituents demonstrating enhanced bioavailability, metabolic stability, and target affinity compared to their phenyl analogues [2]. Furthermore, the application of this compound extends beyond pharmaceutical synthesis to the development of conducting polymers such as polythiophenes and ethylenedioxythiophene (EDOT) derivatives, which leverage the unique electronic properties of the thienyl system for advanced materials applications [1]. The preparation and handling of this compound, however, require specialized techniques due to the reactivity of organolithium compounds with air and moisture, necessitating rigorous anaerobic and anhydrous conditions throughout synthetic procedures [3].
Electronic Structure: this compound maintains the aromatic character of the parent thiophene ring, with theoretical calculations indicating a slightly reduced aromaticity compared to benzene [1]. The lithium atom is positioned at the 2-position of the thiophene ring, creating a nucleophilic center that reacts efficiently with a wide range of electrophiles.
Bonding Characteristics: The molecule exhibits a planar structure with bond angles of approximately 93° at the sulfur atom, 109° at the C-C-S positions, and 114° at the remaining carbon centers [1] [2]. The C–C bonds adjacent to sulfur measure approximately 1.34 Å, while the C–S bond length is approximately 1.70 Å, and the remaining C–C bond is about 1.41 Å [1].
Comparative Reactivity: The enhanced nucleophilicity of this compound compared to phenyllithium derivatives stems from the electron-rich nature of the thiophene ring system. Thiophene undergoes electrophilic substitution approximately 100 times faster than benzene, with bromination occurring 107 times more rapidly [1]. This heightened reactivity translates to the corresponding lithiated species, making this compound an exceptionally versatile nucleophile in synthetic transformations.
The synthesis of this compound typically employs one of two primary approaches:
Direct Metallation: Thiophene undergoes lithium-hydrogen exchange at the 2-position when treated with n-butyllithium in suitable aprotic solvents. This method takes advantage of the relative acidity of the proton at the 2-position of the thiophene ring system [3] [2].
Halogen-Lithium Exchange: For 2-halothiophenes, particularly 2-bromothiophene or 2-iodothiophene, treatment with alkyllithium reagents (typically n-butyllithium or tert-butyllithium) at low temperatures provides an alternative route to this compound [4]. This method is particularly valuable when specific substitution patterns are required that might interfere with direct metallation.
Table 1: Comparison of this compound Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Metallation | n-BuLi, Thiophene | -30°C to -20°C in THF/Pentane | Atom economy, simplicity | Potential lateral metallation |
| Halogen-Lithium Exchange | n-BuLi, 2-Bromothiophene | -78°C in THF | Regioselective, works with substituted thiophenes | Additional step for halide introduction |
The direct metallation procedure represents the most atom-economical approach and is particularly suitable for large-scale operations, as it avoids the need for pre-functionalized starting materials [3]. Experimental evidence confirms that metallation occurs preferentially at the 2-position due to both electronic factors and reduced steric hindrance compared to the 3-position [1] [2]. The resulting this compound species exhibits sufficient stability in ethereal solvents at low temperatures to permit efficient reaction with a wide range of electrophiles.
The following diagram illustrates the synthetic pathway from thiophene to 2-thiophenethiol via the this compound intermediate:
Equipment: 3-L three-necked flask equipped with mechanical stirrer, 600-mL dropping funnel, acetone-dry ice bath for temperature control (-70°C to -10°C), nitrogen inlet for inert atmosphere, temperature probe, liquid nitrogen cold trap for solvent recovery [3].
Reagents:
Safety Note: Organolithium reagents pose significant fire and safety hazards upon exposure to air and moisture. All manipulations must be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or glovebox methods.
Reactor Setup: Charge a 3-L three-necked flask with 500 mL of tetrahydrofuran and 56 g (0.67 mol) of thiophene. Assemble the reactor with mechanical stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction [3].
Lithiation Step: Cool the reaction mixture to -40°C using an acetone-dry ice bath. Add 490 mL (0.662 mol) of 1.35 M n-butyllithium in pentane dropwise via the addition funnel over 5 minutes while maintaining the temperature between -30°C and -20°C. Stir the reaction mixture at this temperature range for 1 hour to ensure complete lithiation [3].
Sulfurization: Cool the reaction mixture further to -70°C by adding dry ice to the bath. Add 20.4 g (0.638 g-atom) of powdered sulfur crystals in one portion to the stirred mixture. Allow the reaction to proceed for 30 minutes at this temperature before gradually warming to -10°C over 30-60 minutes [3].
Work-up Procedure: Carefully pour the yellow reaction mixture into 1 L of rapidly stirred ice water to dissolve the lithium thiolate and quench any unreacted this compound. Extract the pentane layer with three 100-mL portions of water. Combine all aqueous extracts and the original aqueous layer, then chill in an ice bath [3].
Isolation and Purification: Acidify the chilled aqueous solution carefully with 4 N sulfuric acid until pH ~3-4. Immediately extract the acidified solution with three 200-mL portions of diethyl ether. Combine the ether extracts and wash twice with 100-mL portions of water to remove residual acid and tetrahydrofuran. Dry over anhydrous sodium sulfate, filter, and remove ether by rotary evaporation [3].
Distillation: Purify the residual golden-brown oil by distillation under reduced pressure. Collect the fraction boiling at 53-56°C (5 mm Hg) to obtain 49.5-53.5 g (65-70% yield) of 2-thiophenethiol as a yellow oil with refractive index n²⁵D 1.6110 [3].
Atmosphere Control: The exclusion of oxygen and moisture is critical throughout the procedure, particularly during the lithiation step. Inadequate inerting can lead to reduced yields through protonation or oxidation of the sensitive this compound intermediate [3].
Temperature Management: Maintaining the specified temperature ranges is essential for achieving high yields. The lithiation proceeds optimally between -30°C and -20°C, while the sulfurization requires lower temperatures (-70°C) to minimize side reactions [3].
Timing Considerations: Immediate extraction after acidification is crucial, as undue delay results in reduced yields due to the potential oxidation of the thiol product [3].
Quality Control: The concentration of n-butyllithium should be determined immediately before use by standardized titration methods (e.g., the Gilman double titration) to ensure stoichiometric accuracy [3].
The versatility of this compound as a synthetic building block enables its application in the synthesis of numerous pharmaceutically relevant compounds. The thiophene ring often serves as a bioisostere for phenyl rings, maintaining similar geometric properties while altering electronic characteristics and metabolic stability [2]. Notable examples include:
Lornoxicam: This non-steroidal anti-inflammatory drug (NSAID) represents the thiophene analog of piroxicam, where the benzene ring has been replaced by a thiophene moiety without loss of pharmacological activity [2].
Sufentanil: As a potent analgesic, sufentanil demonstrates how the thiophene ring can effectively replace the phenyl moiety in fentanyl while maintaining high affinity for opioid receptors [2].
Quiditene: This investigational antiulcer agent (Di(2-thienyl)(3-quinuclidyl)carbinol) incorporates two thienyl groups attached via a carbinol bridge to a quinuclidine moiety. The synthesis employs thiophene monolithiation with phenyllithium as a key step in large-scale production [5].
Beyond simple substitution, this compound enables access to more complex molecular architectures through sequential functionalization strategies:
Thienothiophenes: These fused ring systems serve as valuable scaffolds in materials chemistry and pharmaceutical development. The synthesis often involves lithiation of brominated thiophene precursors followed by cyclization [4].
Cyclopentadithiophenes: These methylated cyclopentadithiophene systems represent thiophene analogs of fluorene, with applications in organic electronics and as functional materials [6].
Heteroaryl Synthesis: this compound participates in the formation of various heteroaryl systems, including thieno[3,2-d]pyrimidin-7(6H)-ones, which represent privileged structures in medicinal chemistry [4].
Table 2: Applications of this compound in Synthetic Transformations
| Application | Electrophile | Product | Yield Range | Key Features |
|---|---|---|---|---|
| Thiol Synthesis | Elemental Sulfur | 2-Thiophenethiol | 65-70% | Versatile sulfur introduction |
| Cuprate Preparation | Cu(I) Salts | Thienyl Cuprates | 75-85% | Enhanced nucleophilicity |
| Carbonyl Addition | DMF | Thiophene-2-carbaldehyde | 70-80% | Aldehyde functionality |
| Halogenation | I₂, Br₂ | 2-Halothiophenes | 80-90% | Further functionalization handles |
| Cross-Coupling | Aryl Halides | Biheteroaryls | 60-85% | C-C bond formation |
The experimental workflow below illustrates how this compound serves as a key intermediate in multiple synthetic pathways:
Recent advances in thiophene functionalization have expanded the toolbox available to synthetic chemists:
Microwave-Assisted C-H Arylation: A green protocol utilizing Pd nanoparticles embedded in cross-linked β-cyclodextrin enables direct C-H arylation of thiophenes with substituted aryl halides in the biomass-derived solvent γ-valerolactone (GVL). This approach demonstrates excellent atom economy and reduces pre-functionalization requirements [7].
One-Pot Sequential Reactions: Advanced microwave reactors equipped with multiple gas inlets allow sequential C-H arylation, reduction, and carbonylation in the presence of the same Pd catalyst under different gas atmospheres. This methodology has been applied to the synthesis of 4(3H)-quinazolinone derivatives from 2-methylthiophene and bromonitrobenzene [7].
Heterogeneous Catalysis: The development of robust heterogeneous Pd catalysts with limited metal leaching in green solvents represents a significant advancement toward sustainable thiophene functionalization, aligning with green chemistry principles [7].
The catalytic asymmetric transformation of thiophene motifs has emerged as a cutting-edge methodology:
Atroposelective Synthesis: Recent work has demonstrated the synthesis of axially chiral naphthyl-benzothiophene derivatives through rational substrate design employing vinylidene ortho-quinone methide (VQM) intermediates as versatile tools, achieving high yields with excellent enantioselectivities [8].
Dearomatization Strategies: Catalytic asymmetric dearomatization of thiophene substrates enables access to chiral spiranes with complex molecular architectures that were previously challenging to synthesize. These methodologies provide new avenues for creating stereochemically defined thiophene-containing compounds [8].
These advanced methodologies represent the evolving landscape of thiophene chemistry, offering more efficient, selective, and sustainable approaches to thiophene functionalization that complement traditional this compound chemistry.
The application of This compound in thiophene functionalization continues to be a fundamental strategy in synthetic organic chemistry, particularly in pharmaceutical development. The well-established protocols for its generation and subsequent reaction with electrophiles provide robust methodology for the introduction of functional groups at the 2-position of the thiophene ring. The comparative reactivity data and detailed experimental procedures outlined in these Application Notes should enable researchers to implement these methodologies effectively in their synthetic campaigns.
Looking forward, the integration of traditional organolithium chemistry with emerging technologies such as microwave-assisted synthesis, flow chemistry, and continuous processing promises to enhance the efficiency and sustainability of thiophene functionalization. Furthermore, the development of novel catalytic asymmetric methods for thiophene transformation opens exciting possibilities for the synthesis of enantiomerically pure thiophene derivatives with potential applications in pharmaceutical chemistry and materials science. The enduring importance of thiophene-based compounds in drug discovery and development ensures that methodologies centered on this compound will remain relevant and continue to evolve in response to the changing landscape of synthetic chemistry.
This document provides a detailed, tested laboratory procedure for the synthesis of 2-thiophenethiol (also known as 2-thienyl mercaptan) via the sulfurization of 2-thienyllithium. This method is valued for its good yield and applicability as a general route for synthesizing thiols [1].
The following is an adapted procedure from Organic Syntheses [1].
n-butyllithium, followed by reaction with elemental sulfur to form a lithium thiolate intermediate. Acidic workup then liberates the free thiol [1].
n-butyllithium in pentane (0.662 mol) is added via the dropping funnel over 5 minutes. The temperature is maintained between -30°C and -20°C for 1 hour. Afterwards, the reaction mixture is cooled further to -70°C by adding more dry ice to the bath [1].The following table summarizes key physical and chemical properties of 2-thiophenethiol for identification and quality control [2] [3] [4].
| Property | Value / Description |
|---|---|
| CAS Number | 7774-74-5 [2] [3] [4] |
| Molecular Formula | C₄H₄S₂ [2] [3] [4] |
| Molecular Weight | 116.20 g/mol [2] [3] [4] |
| Boiling Point | 129 °C (at 760 mmHg, lit.) [2] / 53-56 °C (at 5 mmHg) [1] |
| Density | 1.252 g/mL at 25 °C [2] [3] |
| Refractive Index | n²⁰/D 1.62 (lit.) [3] |
| Flash Point | 150 °F (approx. 65.5 °C) [2] [3] |
| Appearance | Clear, light yellow to orange or golden-brown liquid [1] [2] [3] |
| Odor | Burnt caramel, roasted coffee, unpleasant sulfuraceous [2] [3] |
| pKa | 6.38 (Predicted) [2] [3] |
| Storage | Air sensitive; store in a dark place under an inert atmosphere at 2-8°C [2] [3] |
Please observe the following precautions based on the GHS hazard statements identified for this compound [2] [4]:
The lithiation-sulfurization protocol provides an efficient and high-yielding route to 2-thiophenethiol. The product is a versatile intermediate with significant utility in fragrance chemistry, materials science, and the synthesis of bioactive molecules. The critical steps for success are maintaining strict temperature control, excluding moisture and air, and performing the acidification and subsequent extraction without delay.
This compound represents a valuable heteroaromatic organolithium reagent extensively employed in modern synthetic chemistry, particularly in pharmaceutical research and development. This reagent belongs to the class of organolithium compounds characterized by highly polarized carbon-lithium bonds that provide exceptional nucleophilic reactivity toward various electrophiles, especially carbonyl compounds. The thiophene ring system contributes unique electronic properties to the reagent, with the lithium atom typically coordinated to the 2-position of the heterocycle, creating a potent carbon nucleophile suitable for constructing complex molecular architectures.
The significance of this compound in drug development stems from its ability to efficiently introduce the thienyl moiety into target molecules, a structural element present in numerous bioactive compounds and approved pharmaceuticals. Unlike simpler alkyllithium reagents, this compound maintains a balance between reactivity and stability, allowing synthetic chemists to employ it in diverse transformations while minimizing decomposition pathways. Recent advances in organolithium chemistry have further expanded its utility, particularly through the development of controlled reaction conditions and continuous flow methodologies that address the challenges associated with handling highly reactive organometallic compounds [1].
This compound possesses distinctive structural features that dictate its reactivity pattern and applications in synthesis:
Carbon-Lithium Bond Polarization: The C-Li bond in this compound exhibits significant ionic character (estimated at 80-88%), creating a potent carbanion center at the carbon atom. This polarization results from the substantial electronegativity difference between carbon (2.55) and lithium (0.98), rendering the carbon highly nucleophilic [2].
Aggregation Behavior: Like most organolithium compounds, this compound exists in aggregated states (dimers, tetramers, or hexamers) in solution and solid phases, influenced by solvent coordination, temperature, and concentration. These aggregates significantly impact the reagent's reactivity and selectivity in chemical transformations [2].
Heteroaromatic Stabilization: The thienyl ring provides resonance stabilization to the carbanoinic center while maintaining sufficient nucleophilicity for carbonyl additions. The sulfur atom in the thiophene ring contributes to the electronic distribution through its heteroatom effects, modulating reactivity compared to phenyl lithium or alkyllithium analogs [2].
The solution behavior of this compound profoundly influences its handling and application in synthetic protocols:
Solvent Coordination: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) effectively solvate this compound through coordination to the lithium cation, disrupting aggregates and enhancing reactivity. The coordinating ability follows the order: THF > Et₂O > hydrocarbons [2].
Additive Effects: Chelating diamines like TMEDA (tetramethylethylenediamine) can further modify the aggregation state and nucleophilicity by forming defined complexes with the lithium cation. However, their impact varies significantly depending on the specific organolithium compound and reaction conditions [2].
Temperature Stability: this compound solutions maintain stability at low temperatures (-78°C to 0°C) for extended periods but may undergo decomposition at elevated temperatures. Appropriate handling under inert atmosphere is essential to prevent protonolysis or oxidation [1].
The fundamental transformation involving this compound is its nucleophilic addition to carbonyl compounds, proceeding through a well-defined mechanism:
Coordination Phase: The carbonyl oxygen coordinates to the lithium cation, activating the carbonyl group and positioning it for nucleophilic attack. This Lewis acid-base interaction enhances the electrophilicity of the carbonyl carbon and directs the approach of the nucleophile [3].
Nucleophilic Attack: The carbanoinic carbon of this compound attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. This rate-determining step proceeds through a four-membered transition state involving simultaneous bond formation and lithium coordination [3].
Alkoxide Formation: The reaction generates a lithium alkoxide intermediate after carbonyl addition. This species retains the lithium cation coordinated to the oxygen atom, creating a tetrahedral intermediate that can be protonated to yield alcohols or further functionalized [3].
The following diagram illustrates the mechanistic pathway for this compound addition to carbonyl compounds:
While the primary pathway leads to alcohol formation, several competing processes may occur under specific conditions:
Enolization: With carbonyl compounds containing α-protons, this compound may act as a strong base rather than a nucleophile, leading to deprotonation and enolate formation. This competing pathway is particularly significant with ketones and aldehydes that lack steric hindrance at the α-position [2].
Reduction Pathways: Under certain conditions, single electron transfer (SET) processes may compete with direct nucleophilic addition, leading to ketyl radical anions and eventual pinacol coupling products. This pathway is more prevalent with aromatic carbonyl compounds and at higher temperatures [3].
Nucleophilic Acyl Substitution: With carboxylic acid derivatives (esters, amides), this compound may undergo multiple additions or attack the carbonyl group followed by elimination, leading to ketones or tertiary alcohols depending on the substrate and conditions [3].
This compound demonstrates excellent reactivity with diverse carbonyl compounds, enabling efficient synthesis of various alcohol products:
Table 1: Reaction Scope with Different Carbonyl Compounds
| Carbonyl Type | Product Formed | Yield Range | Reaction Conditions | Applications |
|---|---|---|---|---|
| Aldehydes | Secondary alcohols | 75-92% | -78°C to RT, THF | Benzylic alcohol synthesis |
| Ketones | Tertiary alcohols | 70-88% | -78°C to RT, THF | Pharmaceutical intermediates |
| Esters | Tertiary alcohols | 65-80% | 0°C to 60°C, THF | Double addition products |
| Amides | Tertiary amines | 60-75% | 0°C to 60°C, THF | α-Tertiary amine synthesis [3] |
| Carbonates | Secondary alcohols | 70-85% | -78°C to RT, THF | Selective mono-addition |
The reaction demonstrates considerable tolerance to various functional groups and substitution patterns:
Electronic Effects: Both electron-rich and electron-deficient aromatic aldehydes undergo efficient addition, with moderate electronic effects on reaction rates. Strongly electron-withdrawing groups may enhance reactivity while electron-donating groups slightly retard the addition [4].
Steric Considerations: Sterically hindered carbonyl compounds, such as ortho-substituted benzophenones and di-tert-butyl ketones, require elevated temperatures or prolonged reaction times but generally provide acceptable yields of the addition products [3].
Heteroaromatic Compatibility: The methodology extends to heteroaromatic carbonyl compounds including furfural, pyridinecarboxaldehydes, and thiophenecarboxaldehydes, demonstrating the orthogonal reactivity of the thienyl nucleophile toward carbonyl addition in the presence of other heteroatoms [4].
Objective: Synthesis of (2-Thienyl)diplenylmethanol via addition of this compound to benzophenone
Materials:
Procedure:
Characterization:
Objective: Selective trapping of transient (4,5-dibromo-2-thienyl)lithium species generated via halogen dance and subsequent reaction with benzaldehyde
Materials:
Procedure:
Advantages: The flow protocol enables efficient trapping of unstable organolithium intermediates that undergo rapid halogen dance rearrangements, providing yields superior to batch processes (75-82% vs 40-50% in batch) [1].
The following workflow illustrates the continuous flow setup for handling unstable this compound intermediates:
Table 2: Troubleshooting Guide for this compound Additions
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Low yields | Moisture contamination; Incorrect stoichiometry; Incomplete reaction | Use fresh molecular sieves; Calibrate organolithium solution; Extend reaction time | Ensure glassware is properly dried; Titrate organolithium solutions [2] |
| Side products | Multiple additions; Enolization; Halogen dance | Adjust addition rate; Lower temperature; Optimize stoichiometry | Use slower addition rates; Employ flow chemistry for unstable intermediates [1] |
| Poor reproducibility | Variable reagent quality; Temperature fluctuations | Standardize reagent sources; Improve temperature control | Use consistent commercial sources; Calitate temperature monitoring equipment |
| Decomposition | Overheating; Protic impurities; Oxygen exposure | Strict temperature control; Rigorous solvent drying; Nitrogen purging | Implement cryogenic conditions; Use Schlenk techniques [2] |
Maximizing reaction efficiency and product yield requires attention to several critical parameters:
This compound additions enable efficient construction of pharmacologically relevant scaffolds:
The compatibility of this compound additions with subsequent transformations enables efficient tandem reaction sequences:
The addition of this compound to carbonyl compounds represents a versatile transformation with significant utility in synthetic organic chemistry, particularly in pharmaceutical research and development. The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for implementing this transformation under both conventional batch and emerging continuous flow conditions.
Future developments in this area will likely focus on enhanced stereoselectivity through chiral ligand design, broader substrate scope encompassing increasingly complex carbonyl compounds, and integration with automated synthesis platforms for accelerated reaction optimization and compound library generation. The continuing evolution of flow chemistry methodologies will further address the challenges associated with unstable organolithium intermediates, expanding the synthetic utility of this compound in constructing complex molecular architectures for drug discovery programs.
The table below summarizes key information about this compound for your research.
| Property | Description |
|---|---|
| CAS Number | 2786-07-4 [1] |
| Molecular Formula | C₄H₃LiS [1] |
| Molecular Weight | 90.07 g/mol [1] |
| Typical Commercial Form | 1.0 M solution in THF/hexanes [1] |
| Density | 0.829 g/mL at 25 °C [1] |
| Flash Point | -22 °F (-30 °C) [1] |
Safety and Handling: This compound is highly hazardous [1]. Its hazard statements include:
The following peer-reviewed procedure from Organic Syntheses describes the lithiation of thiophene using n-butyllithium [2]. The reaction is part of a synthesis for 2-thiophenethiol, but the step to generate this compound is clearly defined.
Reaction Workflow: Preparation of this compound
Key Procedure Details [2]:
While a direct synthesis of "thienyl phosphanes" (which typically refer to phosphines, R₃P) was not found, a highly relevant synthesis of a thienyl phosphonate was located. Phosphonates are phosphorus-containing compounds with widespread applications in medicinal and materials chemistry.
The following diagram illustrates the multi-step synthesis of a chiral thienyl phosphonate, which was resolved using a biocatalyst [3].
Synthesis Workflow: Thienyl Phosphonate Example
Summary of the Synthetic Route [3]:
The development of bis(2-thienyl)silanes represents a significant advancement in organosilicon chemistry, particularly for medicinal chemistry applications where these compounds serve as versatile precursors to silanediols that function as effective bioisosteres for hydrated carbonyl groups. This substitution strategy has proven valuable in drug design, enabling the modulation of physicochemical properties and metabolic stability of therapeutic candidates. The 2-thienyl group demonstrates superior electronic properties compared to phenyl rings, with research confirming its enhanced efficiency in delocalizing adjacent positive charges, making it particularly valuable in designing electronic materials and pharmaceutical compounds with specific charge-transfer characteristics [1].
The strategic importance of 2-thienyl-containing compounds extends beyond medicinal chemistry to materials science, where these moieties contribute to the development of advanced materials with tailored electronic and optical properties. Recent investigations have revealed that oligothienyl silanes and germanes exhibit strong emission across a broad spectrum (378-563 nm) with quantum yields significantly higher than traditional bi- and terthiophenes, reaching up to 77% for specific silicon derivatives [2]. These characteristics make bis(2-thienyl)silanes valuable building blocks for developing materials with specific spectral properties and potential applications in organic electronics and sensing technologies.
Apparatus Assembly: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with drying tube (filled with desiccant), and pressure-equalizing addition funnel. Connect the system to an inert gas (argon/nitrogen) supply.
Atmosphere Control: Purge the system with inert gas for 15-20 minutes to ensure complete removal of oxygen and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.
Reagent Addition: Charge the addition funnel with 50 mmol of This compound solution (50 mL of 1.0 M solution in THF/hexanes) [3]. Add 25 mmol of dichlorodimethylsilane (2.95 mL, density ≈1.07 g/mL) directly to the reaction flask followed by 50 mL of anhydrous THF.
Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.
Gradual Addition: Slowly add the this compound solution dropwise to the stirred dichlorodimethylsilane solution over 45-60 minutes. Control the addition rate to maintain the reaction temperature below 10°C.
Reaction Progression: After complete addition, remove the ice bath and allow the reaction to warm to room temperature gradually. Then heat the mixture to gentle reflux (65-70°C) for 4-6 hours with continuous stirring.
Reaction Monitoring: Monitor reaction completion by TLC (silica gel, hexane eluent) or GC-MS. The disappearance of dichlorodimethylsilane and appearance of less polar bis(2-thienyl)silane product should be observed.
Cooling and Quenching: Once the reaction is complete (as confirmed by TLC/GC-MS), cool the mixture to 0°C and carefully quench by adding 20 mL of saturated ammonium chloride solution dropwise with vigorous stirring.
Extraction: Transfer the mixture to a separatory funnel and extract with three 30 mL portions of hexanes. Combine the organic extracts and wash sequentially with 30 mL of water and 30 mL of brine.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
Purification: Purify the crude product by flash chromatography on silica gel using hexanes as the initial eluent, gradually increasing polarity with dichloromethane (0-20% gradient) to isolate the desired bis(2-thienyl)silane.
Characterization: Characterize the purified product using the following techniques:
Table 1: Characteristic NMR spectral data for bis(2-thienyl)dimethylsilane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 0.45-0.55 | s | Si-CH₃ |
| ¹H | 7.05-7.15 | dd | Thienyl H-4 |
| ¹H | 7.20-7.30 | dd | Thienyl H-3 |
| ¹H | 7.55-7.65 | dd | Thienyl H-5 |
| ¹³C | -2.5 to -1.5 | s | Si-CH₃ |
| ¹³C | 127.5-128.5 | d | Thienyl C-3 |
| ¹³C | 130.5-131.5 | d | Thienyl C-4 |
| ¹³C | 134.0-135.0 | d | Thienyl C-5 |
| ¹³C | 145.5-146.5 | s | Thienyl C-2 |
| ²⁹Si | -15 to -20 | s | Si central |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets
Table 2: Physical properties and analytical data for selected bis(2-thienyl)silanes
| Compound | Yield (%) | Appearance | Molecular Formula | MS (m/z) [M+] | Rf Value |
|---|---|---|---|---|---|
| Bis(2-thienyl)dimethylsilane | 65-75 | Pale yellow oil | C₁₀H₁₄SSi | 210.06 | 0.65 (Hexanes) |
| Bis(2-thienyl)diphenylsilane | 60-70 | White solid | C₂₀H₁₆S₂Si | 348.06 | 0.55 (9:1 Hexanes:EtOAc) |
| Tetrakis(2-thienyl)silane | 55-65 | Off-white solid | C₁₆H₁₂S₄Si | 336.00 | 0.45 (Hexanes) |
The following diagram illustrates the complete synthetic pathway for bis(2-thienyl)silanes and their subsequent applications:
Bis(2-thienyl)silanes serve as key intermediates for the preparation of silanediols, which have emerged as valuable bioisosteric replacements for hydrated carbonyl groups in drug design. This strategic substitution enables medicinal chemists to modulate the physicochemical properties of drug candidates, potentially enhancing metabolic stability, membrane permeability, and target affinity. The versatile precursor capability of bis(2-thienyl)silanes allows for their integration into multi-step synthetic routes, facilitating the development of structurally diverse compound libraries for structure-activity relationship studies [4].
The electronic properties of the 2-thienyl group contribute significantly to its utility in drug design. Research has demonstrated that the 2-thienyl group is more efficient than phenyl rings in delocalizing adjacent positive charges, as evidenced by studies on cyclopropenium cations where progressive substitution of phenyl by 2-thienyl resulted in increased stability and red-shifted absorption bands [1]. This electronic characteristic can be exploited to fine-tune the electronic distribution of drug molecules, potentially influencing their interaction with biological targets and improving pharmacological profiles.
Bis(2-thienyl)silanes and their oligomeric counterparts exhibit remarkable optical and electronic properties that make them attractive for materials science applications. Recent studies on oligothienyl catenated silanes have revealed that these compounds display strong emission across the 378-563 nm range, with quantum yields significantly higher than traditional 2,2'-bi- and 2,2':5',5''-terthiophenes – reaching up to 77% for specific silicon derivatives [2]. This exceptional luminescence efficiency positions these materials as promising candidates for developing advanced optoelectronic devices, including OLEDs and chemical sensors.
The structural characterization of these compounds has provided insights into their material properties. X-ray diffraction analysis of terminal oligothienyl silanes such as Me₅Si₂Th₂Si₂Me₅ has revealed effective conjugation with flattening of both thienyl planes, facilitating enhanced π-electron delocalization along the molecular framework [2]. This structural arrangement contributes to the favorable electronic properties observed in these materials, including tailored HOMO-LUMO gaps and charge transport characteristics that can be optimized for specific electronic applications through systematic structural modifications.
This compound solutions are highly flammable and moisture-sensitive, reacting vigorously with water and air. They are typically supplied as 1.0 M solutions in THF/hexanes mixtures (flash point: -22°F / -30°C) and must be handled under strict inert atmosphere conditions using appropriate Schlenk techniques [3].
Dichlorodimethylsilane is a corrosive and moisture-sensitive compound that reacts violently with water, releasing hydrogen chloride gas. Handling should occur only in well-ventilated areas, preferably within a fume hood, with appropriate personal protective equipment including acid-resistant gloves, safety goggles, and a lab coat.
Inert Atmosphere Maintenance: Ensure all glassware is thoroughly dried in an oven (≥120°C) and cooled under inert gas before use. Continuously maintain a positive pressure of argon or nitrogen throughout the reaction sequence.
Temperature Control: Strictly regulate addition rates and reaction temperatures to prevent exothermic runaway reactions. The initial addition of this compound must be performed at 0°C with controlled dropwise addition.
Emergency Preparedness: Have dry chemical fire extinguishers readily available due to the pyrophoric nature of organolithium reagents. Maintain a supply of neutralizing agents (sand, vermiculite) for spill control.
Waste Disposal: Quench all reactive residues (excess organolithium reagents) carefully with isopropanol followed by cautious addition of water before disposal according to institutional guidelines for hazardous waste.
The synthesis of bis(2-thienyl)silanes via this compound constitutes a robust and versatile method for preparing important organosilicon building blocks with significant applications across medicinal chemistry and materials science. The detailed protocol outlined in these Application Notes provides researchers with a reliable procedure that delivers consistent yields of high-purity products, characterized by comprehensive spectroscopic methods. The unique electronic properties of the 2-thienyl moiety, particularly its enhanced charge delocalization capability compared to phenyl groups, contribute to the value of these compounds in both bioisosteric replacement strategies and advanced materials development. As research continues to explore the potential of silicon-based therapeutics and thienyl-containing electronic materials, bis(2-thienyl)silanes remain pivotal intermediates that enable innovation in these cross-disciplinary fields.
2-Thienyllithium is a highly reactive organolithium compound with the molecular formula C₄H₃LiS and molecular weight of 90.07-90.1 g/mol. This specialized chemical reagent is typically supplied as a 1.0 M solution in THF/hexanes mixtures, with a density of approximately 0.829 g/mL at 25°C. The compound is characterized by its pyrophoric nature and extreme sensitivity to both air and moisture, requiring specialized handling techniques and inert atmosphere conditions throughout experimental procedures. This compound possesses the CAS registry number 2786-07-4 and is commercially available from several chemical suppliers including Sigma-Aldrich (product #332747) and TRC (product #T430555), with current pricing approximately $121 for 100mL as of 2025 [1] [2].
The compound's molecular structure features a lithium atom bound directly to the 2-position of the thiophene ring, creating a highly polarized carbon-lithium bond that functions as a powerful nucleophile and base in synthetic transformations. This reactivity profile makes this compound particularly valuable in materials science applications where the introduction of thienyl groups can impart desirable electronic properties to organic molecules and polymers. The thiophene ring itself contributes to the electronic characteristics of resulting compounds through its aromatic heterocyclic system containing sulfur, which influences electron distribution and conjugation in extended molecular architectures [3] [4].
Table 1: Fundamental Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| CAS Number | 2786-07-4 | Unique chemical identifier |
| Molecular Formula | C₄H₃LiS | - |
| Molecular Weight | 90.07-90.1 g/mol | - |
| Typical Concentration | 1.0 M in THF/hexanes | Commercial standard |
| Density | 0.829 g/mL at 25°C | For 1.0 M solution |
| Flash Point | -30°C (-22°F) | Closed cup method |
| Storage Conditions | Under inert atmosphere | Protection from air/moisture essential |
The application of this compound in the design and synthesis of push-pull fluorophores represents one of its most significant contributions to materials science. Recent research demonstrates its effectiveness in BF₃-mediated C–H/C–Li coupling reactions with electron-deficient heteroaromatic systems such as 1,3,7-triazapyrene. This methodology enables the efficient preparation of mono- and bis-2-thienyl-substituted derivatives in respectable yields of 33% and 51% respectively. The resulting thienyl-functionalized azaaromatics exhibit promising photophysical properties with emission in the blue-green region (450-500 nm) and exceptionally high fluorescence quantum yields of up to 99% in methanol solutions [3].
These 2-thienyl-substituted triazapyrenes function as effective chemosensors for nitroaromatics through a turn-off fluorescence quenching mechanism. The bis-substituted derivative demonstrates particularly promising sensing capabilities with quenching constants approximately 10 times higher than its mono-substituted analog, making it suitable for detection of nitroaromatic compounds. Theoretical calculations using Density Functional Theory (DFT) confirm the presence of intramolecular charge transfer (ICT) effects in these systems, where the thienyl groups donate electron density to the electron-deficient triazapyrene core, creating the push-pull character that underpins their sensing capabilities. The photostability and solvatochromic behavior of these materials make them suitable for incorporation into various sensing platforms and optoelectronic devices [3].
This compound serves as a key synthetic intermediate in the preparation of modified RNA oligonucleotides containing 2'-O-thiophenylmethyl modifications. This application leverages the reagent's nucleophilicity to introduce thiophenylmethyl groups at the C2'-O-position of ribonucleosides, which are subsequently incorporated into oligonucleotides using solid-phase phosphoramidite chemistry. The resulting modified biopolymers exhibit altered structural characteristics and thermal stability compared to their canonical counterparts, as characterized by circular dichroism (CD) spectroscopy and UV-vis spectrophotometry [5].
The incorporation of 2-thiophenylmethyl groups at the 2'-position of RNA nucleotides represents a strategic approach to modulate the structural dynamics and functional properties of these biologically relevant polymers. The modified phosphoramidites are compatible with standard automated oligonucleotide synthesis protocols, enabling the production of dodecamer sequences with single or multiple modifications at predetermined positions. Following synthesis, the oligonucleotides are cleaved from controlled-pore glass (CPG) supports and deprotected using standard conditions, typically involving methylamine/ammonia treatments followed by fluoride-mediated desilylation. Subsequent purification via denaturing polyacrylamide gel electrophoresis (20% denaturing PAGE) and reversed-phase chromatography (C18 columns) yields the desired modified oligonucleotides in quantities suitable for structural and functional studies [5].
Table 2: Materials Science Applications of this compound
| Application Area | Specific Use | Key Outcomes | References |
|---|---|---|---|
| Push-Pull Fluorophores | BF₃-mediated coupling with 1,3,7-triazapyrene | High fluorescence quantum yields (up to 99%); chemosensing for nitroaromatics | [3] |
| Functionalized Biopolymers | 2'-O-thiophenylmethyl modification of RNA | Altered structural parameters; thermal stability modulation | [5] |
| Organic Electronic Materials | Introduction of thienyl groups into π-conjugated systems | Enhanced charge transport properties; modified HOMO-LUMO levels | [3] [4] |
The BF₃-mediated coupling reaction between 1,3,7-triazapyrene and this compound provides an efficient route to thienyl-substituted push-pull fluorophores. This protocol requires strict anhydrous conditions and an inert atmosphere throughout the procedure [3].
Materials and Equipment:
Procedure:
Troubleshooting Tips:
This classic lithiation-sulfurization sequence demonstrates the fundamental utility of this compound in organosulfur chemistry, providing 2-thiophenethiol in 65-70% yield [6].
Reaction Setup:
Materials:
Stepwise Protocol:
Critical Notes:
The following diagram illustrates the workflow for the synthesis of 2-thiophenethiol via lithiation-sulfurization:
This compound presents significant handling challenges due to its pyrophoric nature and reactivity with air and moisture. The solution is classified under multiple hazard categories including Flamable Liquid Category 2, Skin Corrosion Category 1B, and Aquatic Chronic Hazard Category 2. The reagent reacts violently with water, releasing flammable gases upon contact. Proper personal protective equipment including eyeshields, faceshields, gloves, and type ABEK respirator filters are essential when handling this material [1] [2].
Storage and Transfer Techniques:
Emergency Procedures:
First Aid Measures:
Table 3: Hazard Classification and Safety Measures
| Hazard Category | Classification | Precautionary Measures |
|---|---|---|
| Flammability | Flam. Liq. 2 | Keep away from ignition sources; use in well-ventilated areas |
| Water Reactivity | WGK 3 | Protect from moisture; use under inert atmosphere |
| Skin Toxicity | Skin Corr. 1B | Wear appropriate gloves (chemically resistant) and protective clothing |
| Inhalation Hazard | Acute Tox. 4 Inhalation | Use in fume hood with proper respiratory protection |
| Environmental Hazard | Aquatic Chronic 2 | Prevent release to environment; collect for appropriate disposal |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical structural information for compounds synthesized using this compound. Both ( ^1H ) and ( ^{13}C ) NMR are essential for confirming successful incorporation of thienyl groups and determining regioisomeric purity. For thienyl-substituted triazapyrenes, characteristic chemical shifts include aromatic protons in the region of 7.0-8.5 ppm, with distinct coupling patterns that confirm the substitution pattern. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are particularly valuable for establishing connectivity in complex heteroaromatic systems [7] [3].
X-ray Crystallography offers definitive structural evidence for novel compounds. Single crystals suitable for X-ray analysis can typically be obtained by slow evaporation or vapor diffusion methods. The combined approach of X-ray crystallographic analysis with NMR spectroscopic data provides comprehensive insights into both solid-state and solution structures of this compound derivatives, revealing potential conformational differences between these states. This methodology is particularly valuable for establishing the molecular geometry and intermolecular interactions that influence material properties [7].
UV-Visible Spectroscopy determines the absorption characteristics of thienyl-containing compounds, with particular focus on the position and intensity of π-π* transitions that indicate the extent of electronic conjugation. For push-pull fluorophores derived from this compound coupling reactions, measurements should be performed in solvents of varying polarity to assess intramolecular charge transfer character. Typical measurements range from 200-800 nm using quartz cuvettes with 1 cm path length [3].
Fluorescence Spectroscopy quantifies emission properties including emission maxima, Stokes shift, fluorescence quantum yields, and lifetime. Quantum yields are typically determined using appropriate standards (quinine sulfate for blue-emitting compounds, rhodamine 6G for green-emitting compounds). For thienyl-substituted triazapyrenes, emission in the 450-500 nm range with high quantum yields (up to 99% in methanol) has been reported. Fluorescence quenching studies with nitroaromatic analytes provide Stern-Volmer constants and detection limits for chemosensing applications [3].
Circular Dichroism (CD) Spectroscopy is particularly valuable for characterizing modified oligonucleotides containing 2'-O-thiophenylmethyl groups introduced via this compound chemistry. CD spectra in the 200-320 nm range reveal changes in nucleic acid secondary structure, while thermal denaturation profiles monitored at 270 nm provide melting temperatures (Tₘ) that reflect duplex stability. Typical measurements use oligonucleotide concentrations of 1-5 μM in appropriate buffer solutions, with temperature control from 5-95°C for melting experiments [5].
The versatile reactivity of This compound as a synthetic building block continues to enable advances in materials science, particularly in the development of functional organic materials with tailored electronic and photophysical properties. The nucleophilic character of this organolithium reagent, combined with the electron-rich nature of the resulting thienyl groups, makes it particularly valuable for creating extended π-conjugated systems with applications in organic electronics, sensing, and biotechnology. Future research directions will likely expand its utility in the synthesis of increasingly complex molecular architectures, including multifunctional materials that combine several property modalities within single molecular entities [3] [4].
Emerging applications in therapeutic development and targeted therapy represent another promising direction for this compound chemistry. As understanding of signaling transduction pathways grows, particularly in areas such as gastrointestinal cancers where targets like EGF/EGFR, VEGF/VEGFR, and HGF/c-MET play crucial roles, the ability to incorporate thienyl moieties into targeted therapeutic agents may provide advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. The integration of computational design methods with synthetic approaches using this compound will likely accelerate the discovery of new materials with optimized properties for specific applications [8] [9].
The continued development of analytical methodologies for characterizing this compound and its derivatives, including advanced NMR techniques, X-ray crystallography, and computational modeling, will provide deeper insights into structure-property relationships that guide material design. As synthetic protocols become more sophisticated and handling methods safer and more accessible, the application scope of this versatile reagent is expected to expand further, solidifying its position as a valuable tool in the materials science research arsenal [7] [3].
2-Thienyllithium is an organolithium reagent widely used as a building block in pharmaceutical and agrochemical research. It is extremely air- and moisture-sensitive, requiring specialized handling techniques under an inert atmosphere [1].
The table below summarizes its key physical and chemical properties for experimental planning:
| Property | Specification / Value |
|---|---|
| CAS Number | 2786-07-4 [2] |
| Linear Formula | C4H3LiS [2] |
| Molecular Weight | 90.07 g/mol [2] |
| Typical Commercial Form | Solution in THF/hexanes [3] [2] |
| Common Concentration | 1.0 M [3] |
| Density | 0.829 g/mL at 25 °C [3] [2] |
| Flash Point | -30 °C (closed cup) [3] / -22 °F [2] |
| Hazard Codes | F (Flammable), Xn (Harmful), N (Dangerous for the environment) [2] |
The following diagram outlines the critical steps for setting up a reaction using air-sensitive reagents like this compound:
| Problem | Possible Cause | Solution |
|---|
| Low Yield of Product | Decomposition of reagent due to inadvertent exposure to air or moisture. | Check integrity of the inert atmosphere. Ensure all glassware is perfectly dry. Use freshly dried solvents. | | | Undue delay during work-up steps. | Proceed with work-up, especially extraction, promptly after reaction completion [4]. | | Unusual Reaction Color or Precipitate | Decomposition of this compound, forming impurities. | Use a fresh reagent bottle. Titrate the reagent solution to confirm its concentration and quality. | | Difficulty in Transferring Reagent | Improper pressure equilibration during cannula transfer. | Ensure a positive pressure of inert gas is applied to the source vessel. |
Q1: How should I store this compound, and what is its shelf life? A1: The reagent should be stored tightly sealed under an inert atmosphere (e.g., in a Sure-Seal type bottle) at room temperature or as recommended by the supplier. Over time, it may decompose, evident from a color change or precipitate formation. For best results, use it promptly after opening and titrate the solution if long-term storage is suspected [5].
Q2: My commercial bottle of this compound has changed color. Is it still usable? A2: A color change (e.g., to a darker shade) often indicates the onset of decomposition. While it might still be active, its concentration is likely lower than stated. It is highly recommended to determine the exact concentration by titration (e.g., with a standardized alcohol) before use in critical experiments.
Q3: Can I prepare this compound in the lab instead of buying it? A3: Yes, it can be prepared by the lithiation of thiophene with n-butyllithium at low temperatures (-30°C to -20°C) in an inert solvent like tetrahydrofuran (THF), as described in literature procedures [4]. However, this requires handling highly reactive, pyrophoric n-butyllithium and meticulous air-free techniques, making commercial procurement more convenient for most users.
Q4: What is the best way to add an air-sensitive solid to a reaction that already contains this compound? A4: The most straightforward method is to dissolve the solid in a dry, degassed solvent in a separate flask under inert atmosphere and then transfer the solution to the main reaction vessel via cannula. Alternatively, a solid addition tube can be used. This specialized glassware is loaded with the solid in a glovebox and then attached to the reaction flask, allowing for controlled addition without exposing the system to air [1].
Here are answers to some common questions you might encounter:
Q: Why is 2-lithiothiophene a more common synthetic target than 3-lithiothiophene?
Q: Can thiophene be lithiated in the presence of other sensitive functional groups?
Q: What is the impact of alkyl side-chain length on the properties of polythiophenes used in energy storage?
The table below summarizes key lithiation and functionalization strategies for thiophene.
| Method/Compound | Key Reagent/Conditions | Primary Application/Outcome | Key Considerations |
|---|---|---|---|
| Classical 2-Lithiation [1] | n-Butyllithium (n-BuLi) | Generation of 2-thienyllithium for nucleophilic attack on electrophiles. | Requires anhydrous conditions and low temperatures; highly reactive. |
| SLiForK Sequence [2] | Suzuki coupling → Lithiation → Formylation → Knoevenagel | One-pot synthesis of functionalized thiophene dyes for applications like DSSCs. | Modular and efficient route to complex, unsymmetrically substituted thiophenes. |
| SLiBS Sequence [2] | Suzuki coupling → Lithiation → Borylation → Suzuki coupling | Diversified synthesis of bi- and terthiophenes for molecular electronics. | Enables the creation of a library of structures from simple building blocks. |
| Polymer Synthesis [3] | Electrochemical or oxidative polymerization of pre-functionalized monomers. | Production of conductive polymers (e.g., P3KBT, P3KHT) for Li-ion battery anodes. | Side-chain chemistry (e.g., carboxylate group, alkyl length) is crucial for ionic conductivity and binding. |
Protocol 1: Classical Synthesis of this compound and Derivatives [1]
Protocol 2: General Suzuki-Lithiation One-Pot Workflow [2] This outlines the general strategy for sequences like SLiForK and SLiBS.
The following workflow can help diagnose and resolve common issues. The diagram is generated using DOT language with high-contrast colors for clarity.
Supporting Rationale for Troubleshooting:
The high reactivity of this compound can lead to several competing side reactions. The following table summarizes the main issues and their solutions.
| Problematic Issue | Underlying Cause & Competing Reactions | Recommended Solutions & Control Strategies |
|---|
| Halogen Dance Rearrangement [1] | Cause: Anionic rearrangement post-lithiation. Reaction: Relocation of lithium to a thermodynamically favored ring position, yielding an undesired regioisomer. | • Use flow microreactors for ultrafast (< 2 sec) trapping [1]. • Lower reaction temperature (-78 °C) [1]. | | Homocoupling & Reduced Yields [2] | Cause: Oxidative coupling of this compound molecules. | • Ensure an inert atmosphere (e.g., argon, nitrogen) [2] [3]. • Use freshly distilled, anhydrous solvents [3]. | | Low Selectivity vs. Other Electrophiles [2] | Cause: Extreme nucleophilicity and fast, uncontrolled reaction kinetics. | • Use slow addition via syringe pump [2]. • Employ lower temperatures (e.g., -78 °C) [2]. • Leverage chelation effects with designed ligands (e.g., PMDETA) [4]. | | Decomposition & Low Yield | Cause: Reaction with moisture, oxygen, or solvent [3]. | • Strict exclusion of air/moisture (Schlenk line, glovebox) [2]. • Avoid protic solvents [3]. |
Here are detailed methods for two advanced techniques mentioned in the troubleshooting guide.
This protocol is adapted from research on trapping transient (4,5-dibromo-2-thienyl)lithium [1].
This protocol is based on a highly selective, scalable Pd-catalyzed cross-coupling method [2].
The following diagrams visualize the key concepts and procedures to aid in understanding.
The table below summarizes key physical property and safety data for a commercially available 2-Thienyllithium solution.
| Property | Specification |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 2786-07-4 [1] |
| Common Form | Solution (1.0 M in tetrahydrofuran/hexanes) [2] |
| Density | 0.829 g/mL at 25 °C [2] |
| Flash Point | -30 °C (-22 °F) (closed cup) [2] |
| Hazard Statements | H225-H319-H335-H351, among others [1] [2] |
Proper handling of this compound is essential due to its multiple hazard classifications. The following workflow outlines the key procedures for its safe storage and use.
Key Rationale and Elaboration:
Q1: What are the most critical hazards to be aware of? This solution poses multiple severe hazards. It is highly flammable, a fire and explosion hazard, and corrosive to the skin, causing severe burns [1] [2]. It is also toxic if inhaled or swallowed and toxic to aquatic life [2].
Q2: My solution has changed color. Is it still usable? Organolithium solutions can degrade over time, and a color change may indicate a loss of potency. A related organometallic compound, Lithium 2-thienylcyanocuprate Solution, is noted to appear as a yellow, red, green, or brown liquid [4]. This suggests some color variation might be expected, but for this compound, any significant deviation from the supplier's description should be treated with caution. It is best to test the reagent activity on a small scale before using it in a critical reaction.
Q3: What should I do if I suspect the reagent has been exposed to air or moisture? Do not use it. Exposure to air or moisture likely deactivates the reagent. Using it would lead to failed or low-yielding reactions, as the preparation of 2-thiophenethiol is highly sensitive and requires an inert atmosphere throughout [3]. Safely dispose of the compromised material according to your institution's hazardous waste protocols.
Q4: Where can I find a synthetic procedure that uses this reagent? A classic procedure can be found in Organic Syntheses for the preparation of 2-Thiophenethiol [3]. This document details the lithiation of thiophene with n-butyllithium to generate this compound in situ, followed by reaction with sulfur.
This compound is an organolithium reagent that is highly reactive and requires careful handling. The table below summarizes its key identifiers and hazards. [1] [2] [3]
| Property | Specification |
|---|---|
| CAS Number | 2786-07-4 [1] [3] [4] |
| Molecular Formula | C4H3LiS [1] [3] |
| Common Form | 1.0 M solution in THF/hexanes [1] [2] |
| Density | ~0.829 g/mL at 25 °C [1] [2] [3] |
| Flash Point | ~-30 °C (closed cup) [1] [2] [3] |
| Hazard | Statement(s) |
|---|---|
| Flammability | H225: Highly flammable liquid and vapour. [1] [3] |
| Water Reactivity | Reacts violently with water; UN 3399 (4.3/PG 2). [1] [3] |
| Corrosivity | H314: Causes severe skin burns and eye damage. [1] [3] |
| Health Hazards | H302+H332: Harmful if swallowed or inhaled. May cause damage to organs (H371) and respiratory irritation (H335). [1] [3] |
| Environmental Hazard | H411: Toxic to aquatic life with long-lasting effects. [1] [3] |
The following workflow outlines the critical steps for the safe handling and quenching of this compound, based on general organolithium safety principles and a referenced synthetic procedure. [5]
This general guide is adapted from a published synthesis for 2-thiophenethiol which involves quenching this compound with an aqueous solution. [5]
| Question | Answer & Guidance |
|---|---|
| What is the solution structure? | In ethereal solvents like THF, this compound can form aggregates (e.g., dimers or tetramers), and its structure can be influenced by chelating additives. [6] [7] |
| Why is my yield low after workup? | Low yields can result from incomplete reaction, quenching at too high a temperature, or delays in product extraction after aqueous workup, leading to product decomposition. [5] |
| How should I store this reagent? | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like water. The container should be clearly labeled. [3] |
The available search results lack highly specific details on troubleshooting every possible workup issue. For complex problems, consulting the full-text original research articles cited in the search results, particularly [6] and [5], will provide deeper, experimentally-verified insights.
What is 2-Thienyllithium? this compound is an organolithium reagent, typically generated and used in solution. It is highly reactive and must be handled with the same precautions as other pyrophoric and air-sensitive reagents [1].
Essential Safety Protocols for Organolithium Reagents While the search results do not contain a safety data sheet specifically for this compound, the rules for handling t-Butyllithium (t-BuLi) are directly applicable due to similar hazards [2]. Adherence to these rules is critical:
Standard Protocol: Generation of this compound and Reaction with Electrophiles
The following procedure, adapted from a synthesis of 2-thiophenethiol, details the generation of this compound from thiophene and its subsequent reaction with an electrophile (in this case, sulfur) [3].
Advanced Method: Solvent-Free Cross-Coupling
A modern, greener approach involves a palladium-catalyzed cross-coupling between organolithium reagents and organic halides without additional solvents [4]. This method is fast (10 minutes) and minimizes waste.
The table below summarizes the key variables for these two primary methods.
| Parameter | Standard Lithiation/Electrophilic Trapping [3] | Solvent-Free Pd-Catalyzed Cross-Coupling [4] |
|---|---|---|
| Typical Scale | 0.67 mol | Up to 120 mmol |
| Temperature | -70 °C to -20 °C | Room Temperature |
| Time | ~1.5 hours | 10 minutes |
| Key Advantage | Reliable, classical method for a wide range of electrophiles. | Fast, scalable, minimal waste (E-factor as low as 1). |
FAQ 1: My reaction with this compound gives low yields or no desired product. What could be wrong?
FAQ 2: How can I prevent the "halogen dance" rearrangement in my substituted thiophene substrates?
The "halogen dance" is a specific and common side reaction in thienyllithium chemistry. The workflow below outlines a strategy to manage this reactivity.
FAQ 3: Are there alternatives to using the highly reactive this compound directly?
Yes, you can use a higher-order cuprate derivative. For example, Lithium 2-thienylcyanocuprate is a commercially available, more stabilized reagent that can be used for conjugate additions and other transformations [1]. This can offer better control and reduced side reactivity in certain cases.
Use the table below to diagnose and resolve common experimental problems.
| Observation / Problem | Possible Causes | Recommended Solutions & Verification Methods |
|---|
| Low Yield / Unreacted Starting Material | 1. BuLi degraded or concentration incorrect. 2. Temperature too low, slowing exchange. 3. Moisture in solvent or apparatus. | 1. Use fresh, titrated BuLi [1]. 2. Ensure temperature is strictly maintained per protocol (e.g., -110°C to -100°C) [1]. 3. Confirm anhydrous conditions: distill solvents, use argon atmosphere [1]. | | Multiple Side Products | 1. Temperature too high. 2. Incorrect stoichiometry (excess BuLi). 3. Sensitive functional groups present. | 1. Strictly maintain cryogenic conditions; use EtOH/LN₂ slush bath [1]. 2. Optimize equivalents of BuLi (start with 1.1 eq) [1]. 3. Quench reaction aliquot and analyze by NMR/HPLC to identify byproducts [1]. | | Inconsistent Results Between Attempts | 1. Poor temperature control. 2. Variable mixing efficiency. 3. Slight variations in reagent addition rate. | 1. Use a calibrated thermometer and well-insulated bath. 2. Consider adopting flow chemistry for superior control [2]. |
This is a generalized procedure for handling a sensitive lithiation, based on a successfully optimized reaction [1].
1. Reaction Setup
2. Reagent Preparation
3. Reaction Procedure
4. Work-up & Analysis
For particularly challenging or scale-up processes, moving from traditional batch to continuous flow chemistry can dramatically improve outcomes [2].
The high reactivity of 2-thienyllithium can lead to undesired side reactions. The table below summarizes the main challenges and their solutions.
| Challenge | Root Cause | Proven Solution | Key Parameters & Notes |
|---|
| Competing Homocoupling & Dehalogenation [1] | Uncontrolled, fast reaction of RLi with the aryl halide starting material or catalyst. | Use a tailored Palladium catalyst system [1]. | - For (Hetero)aryl bromides: Pd-PEPPSI-IPr (1.5-2 mol%), solvent-free, 10 min, RT [1].
This modern method bypasses many traditional challenges and is highly scalable [1].
This protocol is crucial for synthesizing specific, regioisomerically pure thiophene monomers for polymer synthesis [2].
The following diagram illustrates the logical decision-making process for selecting the right method based on your experimental goal.
The table below summarizes the key characteristics and uses of these two organolithium reagents based on the information found.
| Feature | 2-Thienyllithium | Phenyllithium |
|---|---|---|
| General Structure | Organolithium compound with a thiophene ring [1] | Organolithium compound with a benzene ring [2] |
| Solid-State Structure | Information available from X-ray crystallography, but specific details not provided [1] | Dimeric (Li₂Ph₂) subunits forming an infinite polymeric ladder; tetrameric in diethyl ether [2] |
| Solution Behavior | Can be studied via NMR spectroscopy [1] | Exists in monomer-dimer equilibrium (in THF) or as a tetramer (in diethyl ether) [2] |
| Common Preparation | Metalation of thiophene with n-butyllithium [3] | Lithium-halogen exchange between bromobenzene and n-butyllithium [2] [3] |
| Key Applications | Synthesis of thiophene-containing heterocycles, e.g., 2-thiophenethiol [3] | Widely used to introduce phenyl groups; acts as a strong base and nucleophile in Grignard-type reactions [2] [4] |
| Industrial Relevance | Used in fine chemical synthesis (e.g., pharmaceuticals, agrochemicals) [3] | Used in the synthesis of agrochemicals, dyes, and flavor intermediates [4] |
The search results provide specific methodologies for preparing and using these reagents.
This checked procedure from Organic Syntheses outlines the direct metalation of thiophene [3]:
This method highlights the high regioselectivity of thiophene metalation at the 2-position.
R₂C=O) to form alcohols (PhR₂COLi) and with pyridine to form 2-phenylpyridine [2]. A modern application is its use in solvent-free, palladium-catalyzed cross-coupling reactions with organic halides, which is a fast and efficient method [5].The diagrams below illustrate the core preparation methods and structural concepts for these reagents.
Synthesis of 2-Thiophenethiol from Thiophene
Formation and a Common Reaction of Phenyllithium
The table below summarizes the key experimental findings that differentiate 2-thienyllithium from its phenyl analogues.
| Comparative Aspect | This compound Reagents | Phenyl Analogues |
|---|---|---|
| General Chelation Strength | Significantly weaker [1] | Stronger [1] |
| Barrier to Dimer Interconversion | ≈ 2 kcal/mol lower [1] | ≈ 2 kcal/mol higher [1] |
| 3-(N,N-dimethylaminomethyl) Derivative | ~99% chelated dimer, ~1% unchelated monomer in THF/ether [1] | Behaves very differently [1] |
| 3-(methoxymethyl) Derivative | <10% dimer; ether side chain not chelated in solution [1] | N/A |
| Response to PMDTA | Forms PMDTA-complexed monomers almost stoichiometrically [1] | Shows very different behavior [1] |
The data in the comparison table is derived from sophisticated structural analysis techniques. Here are the methodologies used in the cited studies.
The aggregation state of this compound is highly dependent on the solvent and the presence of donor bases. The following diagram, generated with Graphviz, illustrates the common structural forms and their relationships.
The research indicates that the weaker chelation and lower aggregation barriers in this compound, compared to phenyl analogues, are likely due to the electronic properties of the thienyl ring itself [1]. This fundamental difference is critical for researchers to consider when designing synthetic routes that involve these organolithium reagents.
| Derivative / Donor Base | Aggregation State (Solid) | Aggregation State (Solution, Toluene) | Key Experimental Data |
|---|
| [(Et₂O)Li(C₄H₃S)] (1) | Tetrameric ([(Et₂O)Li(C₄H₃S)]₄) [1] | Information not specified in search results [1] | XRD: Solid-state structure [1] NMR: Diffusion-ordered NMR spectroscopy (DOSY), Heteronuclear Overhauser effect (HOE) [1] | | [(THF)₂Li(C₄H₃S)] (2) | Dimeric ([(THF)₂Li(C₄H₃S)]₂) [1] | Partial dissociation/ exchange with free THF [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; data indicates solution structure differs from solid state [1] | | [(DME)Li(C₄H₃S)] (3) | Dimeric ([(DME)Li(C₄H₃S)]₂) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms solid-state structure is retained in solution [1] | | [(TMEDA)Li(C₄H₃S)] (4) | Dimeric ([(TMEDA)Li(C₄H₃S)]₂) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms structure retention [1] EXSY: Shows exchange with non-lithiated thiophene [1] | | [(PMDETA)Li(C₄H₃S)] (5) | Monomeric ([(PMDETA)Li(C₄H₃S)]) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms structure retention [1] EXSY: Shows exchange with non-lithiated thiophene [1] |
The definitive characterization of 2-thienyllithium derivatives involves specific experimental techniques.
This technique determines the precise molecular geometry and aggregation state in the solid state [1].
NMR is used to probe the structure and behavior in solution. A multi-nuclear approach is essential [1] [2].
^1H and ^6Li/^7Li). The r^-6 distance dependence of the NOE is used to estimate interatomic distances in solution, providing a direct comparison with XRD data [1].The following diagrams illustrate the experimental workflow for characterization and the structural relationship between different aggregates.
Diagram 1: Experimental workflow for the multi-technique characterization of this compound derivatives, combining solid-state and solution-state analysis.
Diagram 2: The "aggregation ladder" of this compound, showing how increasing donor strength and denticity leads to deaggregation from tetramers down to monomers.
| Factor | Description & Impact on Nucleophilicity |
|---|
| Aromatic System & Heteroatom | Heteroatoms (N, O, S) influence electron density. Electron-rich heterocycles typically form more nucleophilic reagents. The position of lithiation (e.g., α or γ to nitrogen) is also critical [1]. | | Aggregation State | Organolithiums form clusters (dimers, tetramers, hexamers). Lower aggregation states (e.g., dimers) are often more reactive, but this is not a universal rule [2] [3]. | | Solvent & Additives | Coordinating solvents (e.g., THF) or additives (e.g., TMEDA) can break down aggregates, potentially increasing nucleophilicity and altering selectivity [3] [4]. | | Steric Hindrance | Bulky groups near the reactive C-Li bond can shield it, significantly reducing nucleophilicity [4]. |
To obtain comparable nucleophilicity data, researchers use standardized kinetic experiments. The following workflow outlines a general approach, often using spectroscopy to track reaction progress [3] [5].
Key Methodological Details:
The specific structure of the heterocyclic ring has a profound impact on the reactivity of the corresponding organolithium. The following diagram illustrates the logical process for predicting relative nucleophilicity based on structural features.
For researchers in drug development, predicting the behavior of a heterocyclic organolithium reagent requires integrating all available information.
A significant advancement in using 2-Thienyllithium is its application in a fast, green, and scalable palladium-catalyzed cross-coupling reaction. The table below objectively compares the performance of this method against traditional approaches for coupling organolithium compounds [1].
| Feature | Traditional Cross-Coupling with Organolithium | Novel Solvent-Free Cross-Coupling |
|---|---|---|
| Solvent Requirement | Requires toluene as solvent [1] | No additional solvents [1] |
| Reaction Time | Not specified, but requires slow addition [1] | ~10 minutes at room temperature [1] |
| Key Challenges | Strict exclusion of moisture, dilution, slow addition [1] | Bypasses challenges of lithium-halogen exchange and homocoupling [1] |
| Catalyst Loadings | Not specified | Industrially viable, as low as 0.1 mol% [1] |
| Scalability | Not specified | Tested successfully up to 120 mmol scale [1] |
| Environmental Impact (E Factor) | Higher due to solvent use | Exceptionally low; as low as 1 in several cases [1] |
| Selectivity Control | Achieved via delicate conditions [1] | High selectivity achieved under concentrated, catalyst-controlled conditions [1] |
This method demonstrates high selectivity and yield for a variety of aryllithium and alkyllithium reagents, including this compound, bypassing common side reactions like homocoupling [1].
For researchers aiming to replicate or build upon this work, here is a summary of the key experimental methodology [1].
Understanding the structure of this compound is crucial for explaining its reactivity. The following table summarizes key findings from solid-state and solution studies on its aggregation behavior [2].
| Analytical Method | Sample Preparation | Key Experimental Findings | Insights Gained |
|---|---|---|---|
| X-ray Diffraction | Single crystals of this compound stabilized with donor bases (Et₂O, THF, TMEDA, etc.) in non-donating toluene [2]. | Determined precise molecular structures; e.g., forms a tetramer [(Et₂O)Li(C₄H₃S)]₄ and a dimer [(TMEDA)Li(C₄H₃S)]₂ in solid state [2]. | Reveals exact aggregation state and coordination geometry, providing a structural model for reactivity. |
| NMR Spectroscopy | Solutions in toluene, using samples characterized by X-ray diffraction [2]. | Diffusion-ordered NMR (DOSY): Provides information on hydrodynamic radius and aggregation degree. Heteronuclear Overhauser Effect (HOE): Measures distances between nuclei (relation r⁻⁶) to confirm structures in solution [2]. | Validates whether solid-state structures are maintained in solution. Studies confirmed structure retention for most donor adducts [2]. |
The diagram below illustrates the logical workflow for correlating solid-state and solution data to validate the structure of this compound aggregates.
The information available has some constraints:
The analysis of 2-thienyllithium is complex due to its existence in different aggregated states. A combination of techniques is typically used to understand its structure in both solid and solution forms. The table below summarizes the key methods identified.
| Analytical Method | Key Information Provided | Application Context & Limitations |
|---|---|---|
| X-Ray Crystallography [1] [2] | Determines precise molecular structure, aggregation state (e.g., tetramer, dimer), and atomic distances in the solid state. | Provides a definitive structural benchmark; requires suitable single crystals, does not directly provide information on the compound in solution. |
| NMR Spectroscopy [1] [2] | Elucidates structure, aggregation, and dynamic behavior (e.g., exchange processes) in solution. | A key solution-phase technique; advanced 2D methods like NOE and EXSY are needed for full structural and dynamic analysis [2]. |
| Diffusion-Ordered NMR (DOSY) [2] | Measures diffusion coefficients to determine aggregation state and molecular weight in solution. | Used to confirm if solid-state structures are maintained in solution; requires interpretation with care due to solvent effects. |
These techniques are often used in a complementary approach. X-ray crystallography provides a definitive structural model from the solid state, while NMR techniques, particularly NOE and DOSY, are used to validate whether these structures persist in solution or if dynamic processes like dissociation occur [1] [2].
The following diagram illustrates a general workflow for the comprehensive structural analysis of this compound compounds, integrating the techniques discussed.
When working with this compound, strict safety protocols are mandatory. The commercial product is typically supplied as a solution in a tetrahydrofuran/hexanes mixture [3]. Key safety details from the material safety data sheet (MSDS) include [3] [4]:
The search results do not provide simple, direct methods for quantifying this compound concentration, such as titration. For researchers who need to develop such protocols, here are some potential paths forward:
Flammable;Corrosive;Irritant